N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 4-fluorobenzenesulfonyl group at position 3, a methoxy substituent at position 6 of the quinoline core, and a 2,4-dimethylphenylacetamide side chain. The compound’s structural complexity arises from its sulfonyl moiety, which confers electron-withdrawing properties, and the methoxy group, which enhances solubility relative to halogenated analogs. This molecule is of interest in medicinal chemistry due to the pharmacophore-rich quinoline scaffold, which is associated with diverse biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-16-4-10-22(17(2)12-16)28-25(30)15-29-14-24(35(32,33)20-8-5-18(27)6-9-20)26(31)21-13-19(34-3)7-11-23(21)29/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRBSTVZWBGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, methoxy group, and other substituents. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and various catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Sulfonyl vs.
Methoxy vs. Fluoro/Chloro : The 6-methoxy substituent increases solubility relative to 6-fluoro or 6-chloro analogs, which may improve pharmacokinetic profiles .
Acetamide Side Chain : The 2,4-dimethylphenyl group balances steric bulk and lipophilicity, contrasting with the smaller 2-methylphenyl or more polar 3,4-difluorophenyl in analogs.
Research Findings and Implications
Structural Activity Relationships (SAR)
- Sulfonyl Group : The 4-fluorobenzenesulfonyl moiety in the target compound is critical for strong hydrogen bonding and π-stacking interactions in enzyme binding pockets, as seen in other sulfonamide-based drugs .
- Methoxy Substitution: The 6-methoxy group reduces metabolic oxidation compared to halogenated analogs, as demonstrated in studies of methoxy-quinoline derivatives .
- Acetamide Flexibility : N-Substituted acetamides, including the 2,4-dimethylphenyl variant, exhibit improved stability against hydrolysis compared to simpler alkylamide derivatives .
Computational Predictions
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, also known as compound C655-0495, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in several biochemical pathways, which can lead to therapeutic effects.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Properties: The presence of the sulfonamide group may contribute to anti-inflammatory activity, potentially making it useful in treating conditions characterized by inflammation.
- Antitumor Activity: Some studies have indicated that derivatives of quinoline compounds can inhibit cancer cell proliferation, suggesting potential antitumor effects for this compound as well.
Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives demonstrated that compounds similar to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C655-0495 | Staphylococcus aureus | 32 µg/mL |
| C655-0495 | Escherichia coli | 64 µg/mL |
Study 2: Anti-inflammatory Effects
In vitro assays evaluated the anti-inflammatory properties of similar compounds by measuring cytokine production in macrophages. The results indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 3: Antitumor Potential
A recent investigation into the antitumor potential of quinoline derivatives found that this compound inhibited the growth of various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
